molecular formula C11H16N2O2 B1321431 Ethyl 2-methyl-4,5,6,7-tetrahydro-2H-indazole-3-carboxylate CAS No. 224314-25-4

Ethyl 2-methyl-4,5,6,7-tetrahydro-2H-indazole-3-carboxylate

Cat. No. B1321431
M. Wt: 208.26 g/mol
InChI Key: JECLVLRNQZNFEA-UHFFFAOYSA-N
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Description

Ethyl 2-methyl-4,5,6,7-tetrahydro-2H-indazole-3-carboxylate is a compound that falls within the category of heterocyclic organic compounds. These types of compounds are characterized by rings that contain atoms of at least two different elements as members of its ring(s). While the specific compound is not directly studied in the provided papers, related compounds with similar structures and functionalities have been synthesized and characterized, indicating a broad interest in this class of compounds for their potential applications in various fields, including medicinal chemistry and materials science.

Synthesis Analysis

The synthesis of related heterocyclic compounds often involves multi-step reactions that may include the formation of azides, triazoles, or oxazoles as key intermediates. For instance, the development of ethyl-1-benzyl-5-methyl-1H-1,2,3-triazoles-4-carboxylate was achieved using Microwave Assisted Organic Synthesis (MAOS), indicating the utility of advanced synthetic techniques in the preparation of such compounds . Similarly, the synthesis of ethyl 1,2,4-triazole-3-carboxylate from ethyl carboethoxyformimidate hydrochloride demonstrates the practicality of synthesizing triazole derivatives, which could be analogous to the synthesis of the compound .

Molecular Structure Analysis

The molecular structure of heterocyclic compounds is often elucidated using techniques such as X-ray diffraction and various spectroscopic methods. For example, the structure of ethyl 2-aminooxazole-5-carboxylate was determined to consist of planar sheets connected by hydrogen bonding . Theoretical calculations, such as Density Functional Theory (DFT), are also employed to predict the geometry, vibrational frequencies, and chemical shift values, as seen in the study of 4-ethyl-5-(2-hydroxyphenyl)-2H-1,2,4-triazole-3(4H)-thione .

Chemical Reactions Analysis

The reactivity of heterocyclic compounds can be quite diverse, depending on the functional groups present. The papers provided do not directly address the chemical reactions of Ethyl 2-methyl-4,5,6,7-tetrahydro-2H-indazole-3-carboxylate, but they do discuss the reactivity of similar compounds. For instance, ethyl 2-chlorooxazole-4-carboxylate serves as a versatile intermediate for synthesizing variously substituted oxazoles, suggesting that halogenation and palladium-catalyzed coupling reactions are important for functionalizing such compounds .

Physical and Chemical Properties Analysis

The physical properties such as melting points and solubility, along with chemical properties like corrosion inhibition activity, are crucial for understanding the applications of a compound. The melting point of ethyl-1-benzyl-5-methyl-1H-1,2,3-triazoles-4-carboxylate was determined to be 75-77 °C, and it exhibited significant corrosion inhibition efficiency on carbon steel, highlighting its potential as a corrosion inhibitor . Theoretical calculations can also predict properties such as nonlinear optical properties, which were found to be greater for the triazole compound studied than for urea .

Scientific Research Applications

Synthesis and Chemical Properties

  • Ethyl 2-methyl-2,3-butadienoate, a similar compound, has been used in the synthesis of highly functionalized tetrahydropyridines through a phosphine-catalyzed [4 + 2] annulation. This process yields ethyl 6-substituted-1-(4-tosyl)-1,2,5,6-tetrahydro-pyridine-3-carboxylates with excellent yields and complete regioselectivity (Zhu et al., 2003).
  • Ethyl 2-(2,6-dioxocyclohexyl)-2-oxoacetate, another related compound, has been used for synthesizing novel indazole bearing oxadiazole derivatives with antimicrobial properties (Ghelani et al., 2017).
  • A variety of ethyl-1H-indazole-3-carboxylate derivatives have been synthesized and tested for their potential antiarthritic effects and acute toxicity in rats. The ethyl-5-methyl-N1-p-chlorobenzoyl-1H-indazole-3-carboxylate showed promising antiarthritic effects at lower doses (Bistocchi et al., 1981).

Biological and Medicinal Research

  • A study on the synthesis of novel 1H-indazole derivatives including ethyl 4-(1-benzyl-1H-indazol-3-yl)benzoate (YD-3), and their effects on differentiation and proliferation of cancer cells and HL-60 cells, highlighted the potential of these compounds in cancer research (郭瓊文, 2006).
  • The synthesis and antiinflammatory actions of 4,5,6,7-tetrahydroindazole-5-carboxylic acids, including studies on their efficacy in the carrageenan edema test, provide insights into their potential therapeutic applications (Nagakura et al., 1979).

properties

IUPAC Name

ethyl 2-methyl-4,5,6,7-tetrahydroindazole-3-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H16N2O2/c1-3-15-11(14)10-8-6-4-5-7-9(8)12-13(10)2/h3-7H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JECLVLRNQZNFEA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C2CCCCC2=NN1C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H16N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

208.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Ethyl 2-methyl-4,5,6,7-tetrahydro-2H-indazole-3-carboxylate

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